molecular formula C22H26N2O3 B5149469 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine

1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine

カタログ番号: B5149469
分子量: 366.5 g/mol
InChIキー: KJMQNUMJLDQMKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as Lu AE58054, is a novel compound that has been developed for the treatment of cognitive impairments associated with Alzheimer's disease. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用機序

The exact mechanism of action of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 is not fully understood, but it is believed to act as a selective 5-HT6 receptor antagonist. This receptor is involved in the regulation of cognitive function and is thought to play a role in the pathogenesis of Alzheimer's disease. By blocking this receptor, this compound AE58054 may improve cognitive function and reduce the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce the deposition of amyloid beta plaques in the brain, which are a hallmark of Alzheimer's disease. In addition, this compound AE58054 has been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

One of the main advantages of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 is its ability to improve cognitive function in animal models of Alzheimer's disease. This makes it a valuable tool for studying the pathogenesis of Alzheimer's disease and for developing new treatments for this condition. However, there are also some limitations to using this compound AE58054 in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, its effects may be influenced by other factors, such as age and sex, which can complicate the interpretation of results.

将来の方向性

There are several future directions for research on 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054. One area of interest is the development of more selective 5-HT6 receptor antagonists that may have fewer side effects than this compound AE58054. Another area of interest is the evaluation of this compound AE58054 in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for further studies to elucidate the mechanism of action of this compound AE58054 and to better understand its effects on cognitive function and brain pathology in Alzheimer's disease.
Conclusion:
In conclusion, this compound AE58054 is a novel compound that has shown promising results in preclinical studies for the treatment of cognitive impairments associated with Alzheimer's disease. Its mechanism of action is not fully understood, but it is believed to act as a selective 5-HT6 receptor antagonist. Further research is needed to fully understand the effects of this compound AE58054 and to develop more effective treatments for Alzheimer's disease.

合成法

The synthesis of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 involves the condensation of 1-(2-methoxyphenyl)piperazine with 2,3-dihydro-1H-inden-5-ol in the presence of acetic anhydride. The resulting product is then acetylated with acetic anhydride to produce this compound AE58054. The synthesis of this compound has been optimized to produce high yields and purity.

科学的研究の応用

1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 has been extensively studied in preclinical models of Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the deposition of amyloid beta plaques in the brain. Clinical trials are currently underway to evaluate the safety and efficacy of this compound AE58054 in humans.

特性

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-26-21-8-3-2-7-20(21)23-11-13-24(14-12-23)22(25)16-27-19-10-9-17-5-4-6-18(17)15-19/h2-3,7-10,15H,4-6,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMQNUMJLDQMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。